molecular formula C13H18N2O2 B12002735 Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester

Cat. No.: B12002735
M. Wt: 234.29 g/mol
InChI Key: ZDHQNQBQAXQSEW-QPJJXVBHSA-N
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Description

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester, with the chemical formula C13H18N2O2, is an organic compound. Its molecular weight is 234.29 g/mol. The structure consists of a carbamate group (COC(=O)N) attached to a butyl group (C4H9) and a pyridine ring (C5H5N). .

Preparation Methods

The synthetic routes for Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester involve the reaction of appropriate starting materials. While I don’t have specific details on industrial production methods, laboratory synthesis typically includes esterification or carbamate formation. Researchers use reagents such as ethyl chloroformate or ethyl isocyanate to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Esterification: Reacting with an alcohol (e.g., ethanol) to form the ester.

    Substitution: The carbamate group can be replaced by other nucleophiles.

    Reduction: Reduction of the carbonyl group (C=O) to the corresponding alcohol.

    Oxidation: Oxidation of the alcohol to the corresponding carboxylic acid.

Common reagents include Grignard reagents, reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products depend on the specific reaction conditions.

Scientific Research Applications

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Pesticides and Herbicides: Carbamates are used in agriculture as insecticides and herbicides.

    Biological Studies: Researchers explore its effects on cellular processes and enzymatic activity.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester with related structures to highlight its uniqueness.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl N-methyl-N-[(E)-4-pyridin-3-ylbut-3-enyl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-3-17-13(16)15(2)10-5-4-7-12-8-6-9-14-11-12/h4,6-9,11H,3,5,10H2,1-2H3/b7-4+

InChI Key

ZDHQNQBQAXQSEW-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)N(C)CC/C=C/C1=CN=CC=C1

Canonical SMILES

CCOC(=O)N(C)CCC=CC1=CN=CC=C1

Origin of Product

United States

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